4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide 4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 895807-83-7
VCID: VC8448623
InChI: InChI=1S/C23H22F4N4O2S/c1-15-9-11-31(12-10-15)22-8-7-21(28-29-22)16-3-2-4-17(13-16)30-34(32,33)18-5-6-20(24)19(14-18)23(25,26)27/h2-8,13-15,30H,9-12H2,1H3
SMILES: CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Molecular Formula: C23H22F4N4O2S
Molecular Weight: 494.5 g/mol

4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

CAS No.: 895807-83-7

Cat. No.: VC8448623

Molecular Formula: C23H22F4N4O2S

Molecular Weight: 494.5 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide - 895807-83-7

Specification

CAS No. 895807-83-7
Molecular Formula C23H22F4N4O2S
Molecular Weight 494.5 g/mol
IUPAC Name 4-fluoro-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C23H22F4N4O2S/c1-15-9-11-31(12-10-15)22-8-7-21(28-29-22)16-3-2-4-17(13-16)30-34(32,33)18-5-6-20(24)19(14-18)23(25,26)27/h2-8,13-15,30H,9-12H2,1H3
Standard InChI Key WMLVRDJUTGBDGR-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Canonical SMILES CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • A sulfonamide group (-SO2_2NH2_2), known for its role in enzyme inhibition and hydrogen-bonding interactions .

  • A 4-methylpiperidine ring, contributing to conformational rigidity and enhanced bioavailability .

  • A pyridazine core linked to a fluorinated phenyl group, which modulates electronic properties and metabolic stability.

The molecular formula C23_{23}H22_{22}F4_{4}N4_{4}O2_2S (MW: 494.5 g/mol) reflects its polycyclic architecture . Key physicochemical parameters include a calculated logP of ~4.7, suggesting moderate lipophilicity, and a polar surface area of 65.3 Ų, indicative of membrane permeability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23_{23}H22_{22}F4_{4}N4_{4}O2_2S
Molecular Weight494.5 g/mol
logP (Predicted)4.7
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area65.3 Ų

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential coupling and functionalization steps:

  • Piperidine Ring Formation: 4-Methylpiperidine is synthesized via hydrogenation of pyridine derivatives or cyclization of aminoketones.

  • Pyridazine Construction: A cycloaddition between diazines and alkynes yields the pyridazine core.

  • Suzuki-Miyaura Coupling: The pyridazine-piperidine intermediate is coupled to a fluorophenyl sulfonamide precursor using palladium catalysis.

  • Trifluoromethylation: Electrophilic trifluoromethylation introduces the -CF3_3 group under copper-mediated conditions.

Critical reaction parameters include:

  • Temperature: 80–120°C for coupling steps.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates.

  • Purification: High-performance liquid chromatography (HPLC) achieves >95% purity .

Mechanistic Insights and Biological Activity

Enzyme Inhibition

The sulfonamide group acts as a competitive inhibitor of carbonic anhydrase isoforms (CA-II, CA-IX), mimicking the bicarbonate ion’s binding mode. Fluorine atoms enhance binding affinity via hydrophobic interactions with protease active sites (e.g., thrombin, Factor Xa) .

Receptor Modulation

In silico docking studies predict high affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT2A_{2A}) and dopamine D2_2 receptors, due to the piperidine moiety’s conformational flexibility .

Applications in Research and Industry

Drug Development

  • Anticancer Agents: The compound inhibits CA-IX, a marker of tumor hypoxia, reducing metastatic potential in breast and renal carcinomas .

  • Antimicrobials: Sulfonamide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

Material Science

The trifluoromethyl group enhances thermal stability (decomposition temperature: >250°C), making the compound a candidate for high-performance polymers and liquid crystal displays .

Comparative Analysis with Analogues

Structural Analogues

  • N-(3-(6-(Piperidin-1-yl)Pyridazin-3-yl)Phenyl)-4-(Trifluoromethyl)Benzenesulfonamide: Lacks the 4-methyl group on piperidine, reducing logP by 0.3 units and metabolic stability.

  • 3-Fluoro-N-{4-[6-(4-Methylpiperidin-1-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide: Substitution at the 3- versus 4-position alters receptor selectivity, favoring adenosine A2A_{2A} over 5-HT2A_{2A} .

Future Directions

Ongoing research focuses on:

  • Prodrug Design: Masking the sulfonamide group to improve oral bioavailability.

  • Targeted Delivery: Conjugation to nanoparticles for site-specific accumulation in tumors.

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